5-Iodo-2,2-dimethylpentanenitrile

Description

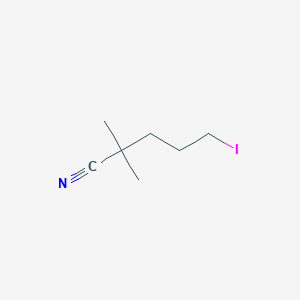

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,2-dimethylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12IN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJMCDUSEGNZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCI)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Reactivity Profile and Mechanistic Pathways of 5 Iodo 2,2 Dimethylpentanenitrile

Nucleophilic Activation and Transformations of the Nitrile Group

The nitrile group in 5-Iodo-2,2-dimethylpentanenitrile possesses an electrophilic carbon atom due to the polarizing effect of the adjacent nitrogen atom. openstax.org This electrophilicity allows it to react with various nucleophiles. openstax.org

One of the most fundamental transformations of nitriles is their hydrolysis to carboxylic acids. This can occur under either acidic or basic conditions. chemistrysteps.com In a basic medium, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, leading to an imine anion which, after protonation, tautomerizes to an amide. openstax.org This amide can then undergo further hydrolysis to yield a carboxylate salt, which upon acidification, gives the carboxylic acid. openstax.orgchemistrysteps.com

Nitriles can also be reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation. chemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile group, forming an imine anion intermediate which undergoes a second hydride addition. libretexts.org Subsequent workup with water provides the primary amine. libretexts.org

Furthermore, the nitrile group can react with organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.com These reagents act as carbon-based nucleophiles, attacking the electrophilic carbon of the nitrile. The initial addition forms an imine anion, which upon hydrolysis, is converted to a ketone. chemistrysteps.comlibretexts.org

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Reaction with Organometallics | 1. R-MgX or R-Li 2. H₂O | Ketone |

Electrophilic Properties and Cleavage of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is the most reactive and weakest among the carbon-halogen bonds. This is due to the large size of the iodine atom and the relatively low electronegativity difference between carbon and iodine, resulting in a lower bond dissociation energy. The C-I bond has a bond energy of approximately 214 kJ/mol. nagwa.com This inherent weakness makes the iodine atom an excellent leaving group in nucleophilic substitution reactions.

The carbon atom attached to the iodine is electrophilic, making it susceptible to attack by nucleophiles. In a typical Sₙ2 reaction, a nucleophile will attack this carbon, displacing the iodide ion. The ease of this reaction is a cornerstone of the synthetic utility of iodoalkanes.

Beyond simple substitution, the electrophilic nature of iodine itself is harnessed in various reactions. For instance, elemental iodine can be used for the α-iodination of carbonyl compounds. mdpi.com While not directly applicable to the nitrile itself, this highlights the broader electrophilic character of iodine in organic synthesis. More advanced methods utilize hypervalent iodine reagents for a range of transformations, including carbon-carbon bond formation. nih.govillinois.edu These reagents contain an iodine atom in a higher oxidation state, making them highly electrophilic. illinois.edu

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~214 |

| C-Br | ~285 |

| C-Cl | ~340 |

| C-F | ~450 |

Free Radical Intermediates and Propagation Mechanisms

The relatively weak carbon-iodine bond in iodoalkanes like this compound facilitates its homolytic cleavage to generate carbon-centered radicals. ucr.edumasterorganicchemistry.com This process can be initiated by heat or light (photolysis). masterorganicchemistry.comyoutube.com Once formed, these alkyl radicals are highly reactive, neutral species with an unpaired electron. masterorganicchemistry.com They can participate in a variety of reactions, most notably substitution and addition reactions. ucr.edu

Free radical reactions typically proceed through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. youtube.comkhanacademy.org

Initiation: The initial formation of radicals from a non-radical species, often through homolytic cleavage of a weak bond like the C-I bond. youtube.comlibretexts.org

Propagation: A series of steps where a radical reacts with a non-radical molecule to form a new radical and a new molecule. This cycle continues, propagating the chain reaction. youtube.comkhanacademy.org

Termination: The destruction of radicals, usually by the combination of two radicals to form a stable, non-radical molecule. youtube.com

Radical additions to alkenes can be initiated by a single electron transfer (SET) process. uni-oldenburg.de In the context of iodoalkanenitriles, a metal like copper can donate an electron to the iodoalkane, leading to the cleavage of the C-I bond and the formation of an alkyl radical and an iodide anion. uni-oldenburg.de This alkyl radical can then add to an alkene, forming a new radical intermediate. This intermediate can then abstract an iodine atom from another molecule of the iodoalkanenitrile, propagating the radical chain and forming the final product.

Research has shown that iodoalkanenitriles can be added to alkenes in the presence of copper powder in solvent-free systems to yield 4-iodoalkanenitriles. uni-oldenburg.de This reaction proceeds via a free-radical addition initiated by electron transfer from copper to the activated iodoalkane. uni-oldenburg.de

Iron, being an abundant and low-toxicity metal, has emerged as a valuable catalyst for generating radicals from alkyl halides. researchgate.netnih.gov Iron-catalyzed reactions can facilitate the reduction and cyclization of alkyl halides under mild conditions. researchgate.net For instance, the combination of iron and zinc has been used for the reduction and 5-exo-trig radical cyclization of alkyl halides. researchgate.net

Mechanistic studies suggest that these reactions can involve the formation of an alkyl radical intermediate. researchgate.net In some iron-catalyzed processes, an alkyl radical is generated and can then participate in various bond-forming reactions, including C-C and C-N bond formation. nih.govresearchgate.net These methods offer a more environmentally friendly alternative to traditional tin-based radical chemistry. acs.org

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions

The carbon-iodine bond in iodoalkanes is highly amenable to oxidative addition to transition metal centers, such as palladium(0) and palladium(II). This property is the foundation for a wide array of powerful cross-coupling and cyclization reactions.

While the provided outline specifies iodoarylalkanenitriles for this subsection, the principles can be extended to understand the potential reactivity of iodoalkanes. In a typical palladium-catalyzed intramolecular reaction, an aryl or alkyl iodide undergoes oxidative addition to a Pd(0) catalyst to form an organopalladium(II) intermediate. nih.govnih.gov This intermediate can then undergo an intramolecular carbopalladation, where the palladium-bound organic group adds across a nearby alkene or alkyne. nih.govnih.gov

For example, an efficient palladium-catalyzed intramolecular carbopalladation/cyclization cascade has been developed for the synthesis of polycyclic N-fused heterocycles. nih.govnih.gov This process involves the coupling of an aryl halide with an internal propargylic ester or ether, followed by a 5-endo-dig cyclization. nih.govnih.gov This strategy allows for the rapid construction of complex molecular architectures from relatively simple starting materials. nih.gov The reaction conditions often involve a palladium catalyst such as Pd(OAc)₂, a base like K₂CO₃, and a ligand in a suitable solvent at elevated temperatures. nih.gov

| Reaction Type | Catalyst System | Key Intermediate | Outcome |

| Intramolecular Carbopalladation | Pd(OAc)₂, K₂CO₃, n-Bu₄NCl | Organopalladium(II) | Formation of cyclic structures |

Nickel-Catalyzed Coupling Reactions of Halogenated Nitriles

Nickel catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and alkyl halides are common substrates in these transformations. For a primary alkyl iodide like this compound, several nickel-catalyzed coupling reactions could be envisioned.

One of the most significant reactions is the cross-electrophile coupling, where two different electrophiles are coupled in the presence of a nickel catalyst and a stoichiometric reductant. dntb.gov.ua Given its structure, this compound could potentially undergo coupling with various partners such as aryl halides, other alkyl halides, or activated electrophiles. The mechanism of such reactions often involves the formation of a low-valent nickel species, which can oxidatively add to the carbon-iodine bond. The steric hindrance imparted by the gem-dimethyl group at the 2-position might influence the rate and efficiency of these coupling reactions. For instance, in related systems, nickel catalysts have been shown to be effective in coupling sterically hindered neopentyl iodides. nih.gov

Another relevant transformation is the nickel-catalyzed cyanation of alkyl halides. While this compound already possesses a nitrile group, understanding the reactivity of the iodo- group in the presence of external cyanide sources or in intramolecular cyclization attempts would be of interest. Research on nickel-catalyzed cyanation has demonstrated the successful conversion of various alkyl halides to their corresponding nitriles. acs.org

Mechanistic investigations into nickel-catalyzed reactions of alkyl iodides often point to the involvement of radical intermediates or organonickel species. escholarship.orgmdpi.com The specific ligand environment around the nickel center plays a crucial role in determining the reaction pathway and selectivity. princeton.edursc.org

Table 1: Plausible Nickel-Catalyzed Reactions of this compound (Hypothetical)

| Coupling Partner (Electrophile 2) | Potential Product | Catalyst System (Example) |

| Aryl Bromide (e.g., Bromobenzene) | 2,2-Dimethyl-5-phenylpentanenitrile | Ni(COD)₂, Ligand, Reductant |

| Alkyl Bromide (e.g., Ethyl Bromide) | 2,2-Dimethylheptanenitrile | NiBr₂·diglyme, Ligand, Reductant |

| α-Chloronitrile | α-(2,2-Dimethyl-4-cyanobutyl)acetonitrile | NiCl₂, Chiral Ligand, Reductant |

This table is illustrative and based on general principles of nickel catalysis, not on experimental data for this compound.

Gold-Catalyzed Transformations

Gold catalysis has emerged as a mild and efficient method for various organic transformations, particularly those involving the activation of alkynes, allenes, and other π-systems. While gold-catalyzed reactions of simple alkyl halides are less common than their nickel- or palladium-catalyzed counterparts, gold catalysts can facilitate intramolecular cyclizations of substrates containing both a halide and a nucleophilic group.

For this compound, a potential gold-catalyzed transformation could be an intramolecular cyclization. The nitrile group, upon activation by a gold catalyst, could potentially act as a nucleophile to attack the carbon bearing the iodine atom, leading to the formation of a cyclic product. However, the high stability of the C-I bond and the specific conditions required for such an activation are critical factors that would need to be determined experimentally. Research on gold-catalyzed cyclizations of halogenated compounds often involves more activated systems or the presence of a π-system that can be readily activated by the gold catalyst. For instance, gold has been used to catalyze the cyclization of acetylenic acids and other enynes. researchgate.net

The mechanism of such a hypothetical cyclization would likely involve the coordination of the gold catalyst to the nitrile group, enhancing its nucleophilicity, followed by an intramolecular nucleophilic attack.

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of the reactivity of this compound would necessitate detailed kinetic and thermodynamic studies.

Reaction Kinetics: Kinetic analysis of its nickel-catalyzed coupling reactions would provide insights into the reaction mechanism, including the rate-determining step and the influence of substrate concentration, catalyst loading, and ligand effects. For example, monitoring the reaction progress over time under various conditions could help elucidate whether the reaction follows a radical or an organometallic pathway.

Unfortunately, no specific kinetic or thermodynamic data for reactions involving this compound are currently available in the public domain. Any discussion on this topic would be purely speculative and based on data from analogous but distinct chemical systems.

Computational Chemistry in the Study of 5 Iodo 2,2 Dimethylpentanenitrile Reactivity and Selectivity

Density Functional Theory (DFT) for Mechanistic Probing and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in mapping out reaction mechanisms, identifying transition states, and calculating the energy barriers associated with chemical transformations. mdpi.comnih.gov For 5-Iodo-2,2-dimethylpentanenitrile, DFT can be employed to explore its reactivity, such as nucleophilic substitution at the carbon bearing the iodine atom or reactions involving the nitrile group.

Detailed DFT calculations can elucidate the step-by-step mechanism of a reaction. For instance, in the hydrolysis of the nitrile group, DFT can model the protonation of the nitrogen atom, the subsequent nucleophilic attack by water, and the proton transfers leading to the final carboxylic acid or amide product. youtube.comlumenlearning.com Each step's energy can be calculated, allowing for the construction of a complete reaction energy profile.

A critical aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS defines the activation energy barrier, a key determinant of the reaction rate. nih.gov DFT calculations can precisely determine the geometry and energy of these transient structures. For example, in a potential elimination reaction involving this compound, DFT could model the β-hydride elimination process, a rate-determining step in many organometallic reactions, to predict its feasibility. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

| Proposed Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Reference Reaction Type |

|---|---|---|---|

| S_N2 Substitution at C5 | Direct displacement of the iodide by a nucleophile (e.g., OH⁻). | 22.5 | Alkyl Halide Substitution |

| Nitrile Hydrolysis (Acid-Catalyzed) | Initial protonation of the nitrile nitrogen, the rate-limiting step. | 18.0 | Nitrile Hydrolysis lumenlearning.com |

| β-Hydride Elimination | Elimination of HI to form an alkene, often catalyzed. | ~15-17 | Formic Acid Dehydrogenation nih.gov |

| Grignard Reagent Addition | Nucleophilic attack of a Grignard reagent on the nitrile carbon. | 12.0 | Nitrile to Ketone Synthesis libretexts.org |

Molecular Dynamics Simulations and Conformational Analysis of Iodo-Nitrile Frameworks

While DFT is excellent for studying static electronic structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. aip.orgnih.gov MD simulations provide a detailed view of the conformational landscape of flexible molecules like this compound. The long alkyl chain of this iodo-nitrile allows for significant rotational freedom, leading to various conformers.

Conformational analysis of the pentanenitrile backbone reveals several stable arrangements, such as anti and gauche conformers, which differ in the dihedral angles along the carbon chain. wikipedia.org The relative populations of these conformers are determined by their energies, with more stable conformers being more populated at equilibrium. MD simulations can sample these different conformations, providing statistical information on their prevalence and the dynamics of interconversion between them. aip.orgnih.gov For the iodo-nitrile framework, the bulky iodine atom and the gem-dimethyl group on the C2 carbon introduce specific steric constraints that influence the preferred conformations.

The initial structures and force field parameters for classical MD simulations are often derived from higher-level quantum mechanical calculations, such as DFT, to ensure accuracy. aip.orgnih.gov These simulations can reveal how the molecule behaves in different environments, such as in the gas phase or in a solvent, and how its conformation affects its accessibility for reaction.

Table 2: Conformational Analysis of the Pentanenitrile Backbone

| Conformer | Description of Dihedral Angles (C2-C3-C4-C5) | Relative Population (%) wikipedia.org | Key Feature |

|---|---|---|---|

| anti-anti | Both central C-C bonds are in an anti (trans) arrangement. | 30% | Most extended, linear-like chain. |

| anti-gauche | One central C-C bond is anti, the other is gauche. | 46% | A folded or bent chain structure. |

| gauche-anti | The reverse of anti-gauche, often with similar energy. | Included in anti-gauche | A folded or bent chain structure. |

| gauche-gauche | Both central C-C bonds are in a gauche arrangement. | Variable | More compact, globular structure. |

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Electrostatic Potentials)

Quantum chemical descriptors are values calculated using computational methods that quantify various electronic properties of a molecule and help predict its reactivity. rsc.orgnih.gov These descriptors distill complex quantum mechanical information into simpler indices that correlate with chemical behavior.

Fukui Functions: Named after Kenichi Fukui, the Fukui function is a key descriptor in conceptual DFT that identifies the sites in a molecule most susceptible to nucleophilic or electrophilic attack. wikipedia.org It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com

For nucleophilic attack (attack by an electron-rich species): The Fukui function highlights regions where the molecule can best stabilize an additional electron, corresponding to the LUMO (Lowest Unoccupied Molecular Orbital). For this compound, this would likely be the carbon of the nitrile group. libretexts.orgwikipedia.org

For electrophilic attack (attack by an electron-poor species): The function identifies regions that are most willing to give up electron density, corresponding to the HOMO (Highest Occupied Molecular Orbital).

Electrostatic Potential (ESP): The ESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution, with red areas indicating negative potential (electron-rich, attractive to electrophiles) and blue areas indicating positive potential (electron-poor, attractive to nucleophiles). For this compound, the ESP would show a negative potential around the nitrogen atom of the nitrile group and a positive potential around the carbon attached to the iodine, indicating their likely roles in reactions.

These descriptors, among others, can be combined with machine learning algorithms to build predictive models for chemical reactivity on a large scale, without the need for computationally expensive simulations for every new molecule. rsc.orgrsc.org

Table 3: Key Quantum Chemical Descriptors and Their Predictions

| Descriptor | Definition | Predicted Reactive Site on this compound | Reference |

|---|---|---|---|

| Fukui Function (f⁺) | Indicates susceptibility to nucleophilic attack. | Nitrile Carbon (C1), Carbon bonded to Iodine (C5). | wikipedia.orgrsc.org |

| Fukui Function (f⁻) | Indicates susceptibility to electrophilic attack. | Nitrogen atom, Iodine atom. | wikipedia.orgrsc.org |

| Electrostatic Potential (ESP) | Visualizes charge distribution on the molecular surface. | Negative potential on Nitrogen; Positive potential on C1 and C5. | researchgate.net |

| Electrophilicity Index (ω) | Measures the stabilization in energy when a molecule acquires electrons. | High value suggests good electrophile. | nih.gov |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally implies higher reactivity. | mdpi.com |

QM/MM Approaches for Complex Reaction Environments

While gas-phase DFT calculations are powerful, most chemical reactions occur in solution or in the active sites of enzymes, where the surrounding environment plays a crucial role. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach designed to model such complex systems. nih.gov

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This includes the atoms directly involved in the chemical reaction (e.g., this compound and a reacting nucleophile). This small, critical part is treated with a high-level, computationally expensive quantum mechanics method like DFT. youtube.com

The MM Region: This comprises the rest of the system, such as the solvent molecules or the protein scaffold. This larger part is treated with a less computationally demanding classical molecular mechanics force field.

This dual approach allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the steric and electrostatic effects of the environment. nih.govmdpi.com For example, a QM/MM study of a reaction involving this compound in an aqueous solution would capture how water molecules stabilize charged intermediates or transition states through hydrogen bonding, an effect that would be missed in a gas-phase calculation. These environmental effects can significantly alter the calculated activation energy, leading to more realistic predictions of reaction kinetics. mdpi.com The QM/MM methodology provides a bridge between theoretical accuracy and the complexity of real-world chemical systems. youtube.comcardiff.ac.uk

Table 4: Comparison of Gas-Phase (QM) and Solution (QM/MM) Calculations

| Computational Method | System Modeled | Typical Effect on Charged Transition States | Hypothetical Activation Energy (kcal/mol) for S_N2 |

|---|---|---|---|

| QM (DFT) | Isolated molecule in a vacuum (gas-phase). | No explicit environmental stabilization. | 22.5 |

| QM/MM | Molecule in a simulated solvent box (e.g., water). | Stabilization of charged species, lowering the energy barrier. | ~18.0 |

Advanced Functionalization and Synthetic Applications of 5 Iodo 2,2 Dimethylpentanenitrile Derivatives

Post-Synthetic Modification of the Nitrile Moiety for Divergent Synthesis

The nitrile group in 5-iodo-2,2-dimethylpentanenitrile derivatives serves as a linchpin for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Conversion to Amides, Amines, and Carboxylic Acids

The nitrile functionality can be readily converted into other valuable functional groups such as amides, amines, and carboxylic acids. Hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid. This transformation is a fundamental step in organic synthesis, allowing for the introduction of a carboxyl group for further derivatization.

Reduction of the nitrile group provides access to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. The resulting primary amines are key intermediates in the synthesis of a wide range of nitrogen-containing compounds.

Partial hydrolysis of the nitrile leads to the formation of amides. This can be achieved using various reagents and conditions, offering a direct route to this important functional group.

Table 1: Conversion of the Nitrile Moiety

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. H2SO4, H2O, heat; 2. Workup | 5-Iodo-2,2-dimethylpentanoic acid |

| This compound | 1. LiAlH4, Et2O; 2. H2O | 5-Iodo-2,2-dimethylpentan-1-amine |

| This compound | H2O2, NaOH | 5-Iodo-2,2-dimethylpentanamide |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazoles, Tetrazoles, Azirines)

The nitrile group is a valuable precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net

Oxazoles: The van Leusen oxazole (B20620) synthesis provides a powerful method for the construction of oxazole rings. nih.gov This reaction typically involves the condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative. nih.gov While not a direct conversion of the nitrile in this compound, the nitrile can be transformed into a suitable precursor for oxazole synthesis. For instance, reduction to the amine followed by acylation and subsequent cyclization can lead to oxazole derivatives. Other methods for synthesizing oxazoles include tandem aza-Wittig/Michael/isomerization reactions of vinyliminophosphoranes with acyl chlorides. organic-chemistry.org

Tetrazoles: Tetrazoles can be synthesized from nitriles via [3+2] cycloaddition reactions with an azide (B81097) source, often sodium azide, sometimes in the presence of a catalyst. organic-chemistry.orgnih.gov This reaction provides a direct and efficient route to 5-substituted tetrazoles. The resulting tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group in medicinal chemistry applications. One-pot multicomponent reactions involving aldehydes, sodium azide, and nitriles offer an economically viable strategy for tetrazole synthesis. nih.gov

Azirines: The synthesis of azirines from nitriles is less common but can be achieved through specific synthetic routes. One approach involves the reaction of the nitrile with a carbene or carbenoid species.

The synthesis of these and other nitrogen-containing heterocycles highlights the versatility of the nitrile group as a synthetic handle. researchgate.netfrontiersin.orgmdpi.com

Carbon-Iodine Bond Functionalization in Cross-Coupling Chemistry

The primary alkyl iodide in this compound is a reactive site for various carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. fiveable.menih.govnih.govyoutube.com These reactions are fundamental tools for the construction of complex molecular frameworks. researchgate.net

Palladium-Catalyzed Cross-Couplings (Sonogashira, Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and alkyl iodides are valuable coupling partners in these transformations. fiveable.mesigmaaldrich.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling of this compound derivatives with various alkynes provides a direct method for introducing an alkynyl group, leading to the formation of enynes and arylalkynes. libretexts.orgnih.gov The reaction is typically carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgresearchgate.netchegg.comscielo.org.mx This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound derivatives with boronic acids or esters allows for the formation of new carbon-carbon bonds and the synthesis of complex molecules. researchgate.net The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide. researchgate.netlibretexts.orgwikipedia.org It is a versatile method for carbon-carbon bond formation and is tolerant of many functional groups. wikipedia.orguwindsor.ca The reaction of this compound derivatives with organostannanes provides access to a wide array of coupled products. libretexts.orgnih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgmdpi.com While typically applied to aryl and vinyl halides, developments have expanded its scope. The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type |

| Sonogashira | This compound derivative + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynylated derivative |

| Suzuki-Miyaura | This compound derivative + Boronic Acid/Ester | Pd catalyst, Base | Alkylated/Arylated derivative |

| Stille | This compound derivative + Organostannane | Pd catalyst | Alkylated/Arylated derivative |

| Heck | This compound derivative + Alkene | Pd catalyst, Base | Alkenylated derivative |

Expanding the Scope of Alkyl Iodide Coupling Partners

Historically, the use of alkyl halides in palladium-catalyzed cross-coupling reactions was challenging due to issues like slow oxidative addition and competing β-hydride elimination. nih.govpitt.edu However, significant progress has been made in developing more effective catalyst systems that enable the efficient coupling of alkyl halides, including primary alkyl iodides like this compound. nih.govpitt.edu

The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has been crucial in expanding the scope of alkyl halide cross-coupling reactions. nih.gov These ligands can promote the desired oxidative addition and subsequent steps of the catalytic cycle while suppressing unwanted side reactions. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the coupling of alkyl halides. nih.govacs.org Recent advancements even include electrochemical methods for C(sp3)–C(sp3) cross-coupling of alkyl halides. acs.org These developments have made alkyl iodides like this compound increasingly valuable as building blocks in complex molecule synthesis. scispace.com

Strategic Application in Organic Synthesis for Chain Elongation and Molecular Complexity Enhancement

The dual functionality of this compound makes it a strategic tool for organic chemists to efficiently increase the carbon chain length and build molecular complexity. wikipedia.org By sequentially or concurrently reacting the nitrile and iodide functionalities, complex molecules can be assembled in a convergent and efficient manner.

For example, the iodide can first undergo a Sonogashira coupling to introduce an alkyne. wikipedia.org The nitrile group can then be hydrolyzed to a carboxylic acid, which can be further functionalized. Alternatively, the nitrile can be converted to a tetrazole, and the iodide can participate in a Suzuki-Miyaura coupling. This modular approach allows for the rapid generation of diverse molecular scaffolds from a single starting material. The ability to perform these transformations selectively underscores the synthetic utility of this compound and its derivatives in the construction of complex target molecules.

Emerging Paradigms and Future Research Directions in Iodo Nitrile Chemistry

Sustainable and Green Synthetic Methodologies for 5-Iodo-2,2-dimethylpentanenitrile Production

The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods. For iodo-nitrile compounds, this involves developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach is the use of mechanochemistry, which involves conducting reactions by mechanical grinding in the absence of solvents. mdpi.comnih.gov This method has been successfully applied to the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate, offering high yields and short reaction times. mdpi.com Such solvent-free conditions significantly reduce the environmental impact of the synthesis. mdpi.comnih.gov Another green strategy involves the use of methanol (B129727) as a methylating agent, catalyzed by p-toluenesulfonic acid, which is a less toxic alternative to traditional agents like dimethyl sulfate (B86663) and methyl iodide. nih.gov

| Green Chemistry Approach | Description | Potential Benefits for Iodo-Nitrile Synthesis |

| Mechanochemistry | Solvent-free reactions initiated by mechanical energy. mdpi.comnih.gov | Reduced solvent waste, high yields, shorter reaction times. mdpi.com |

| Alternative Reagents | Use of less toxic reagents, such as methanol for methylation. nih.gov | Improved safety profile and reduced environmental harm. nih.gov |

| Photocatalysis | Light-driven reactions, often in continuous-flow systems. nih.gov | Energy-efficient and sustainable production. nih.gov |

| Process Optimization | Minimizing derivatization and synthetic steps. nih.gov | Increased efficiency and reduced resource consumption. nih.gov |

Development of Enantioselective Transformations of Iodo-Nitriles

The development of methods for the enantioselective transformation of nitriles is a significant area of research, as chiral molecules are crucial in pharmaceuticals and materials science. Biotransformations, utilizing enzymes like nitrilases and nitrile hydratases, offer a highly efficient and environmentally benign route to chiral carboxylic acids and amides from nitriles. nih.govacs.org These biological methods are chemoselective and operate under mild conditions, making them suitable for complex functionalized molecules. nih.govacs.org

Researchers have made significant progress in the kinetic resolution of various nitriles and the desymmetrization of prochiral and meso dinitriles using microbial whole-cell catalysis. nih.govacs.org These biocatalytic protocols have been successfully applied to the synthesis of natural products and bioactive compounds. acs.org Another approach involves the use of chiral phosphoric acids to catalyze the enantioselective protonation of silyl (B83357) ketene (B1206846) imines, yielding highly enantioenriched nitriles. organic-chemistry.org Additionally, metal pincer complexes are being explored for their catalytic activity in the conversion of nitriles, with efforts underway to develop enantioselective versions of these reactions. rug.nl

A novel catalytic strategy has been developed for the synthesis of high enantioselective α-tertiary primary amines from nitriles. This one-pot transformation involves the addition of organolithium reagents to nitriles to form imine intermediates, followed by a copper-catalyzed enantioselective addition of AllylBpin. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry, or continuous manufacturing, is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netijsdr.org This technology offers numerous advantages over traditional batch processing, including improved mixing and heat transfer, enhanced safety, and easier scalability. researchgate.netmdpi.com The modular nature of flow chemistry systems allows for the coupling of different reactors and in-line purification, making it a versatile and efficient process. uc.pt

The integration of flow chemistry with automated synthesis platforms further enhances production capabilities. imperial.ac.ukchemspeed.com Automated systems can perform complex workflows, including reaction preparation, synthesis, work-up, purification, and analysis, with high precision and throughput. chemspeed.comresearchgate.net These platforms can handle a wide range of reaction conditions, including high pressure and temperature, and are suitable for the synthesis of diverse small and large organic molecules. imperial.ac.ukchemspeed.com The use of weighing scales for real-time process monitoring and PID controllers for automated control of flow rates and residence times has been shown to be highly effective in ensuring process reliability and control. mdpi.com

The combination of flow chemistry and automation has been successfully applied to the synthesis of various compounds, including APIs like olmesartan (B1677269) medoxomil and anticancer drugs. ijsdr.orgnih.gov These integrated systems enable the scalable and efficient production of complex molecules, which is crucial for meeting industrial demands. mdpi.comnih.gov

Role of this compound and Analogs as Precursors for Complex Molecular Systems and Bioactive Scaffolds in Research

This compound and its analogs are valuable precursors in the synthesis of complex molecular systems and bioactive scaffolds. The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and imines. rug.nl It is relatively stable, allowing it to be carried through multiple synthetic steps before conversion. rug.nl

Iodinated compounds, in general, are important intermediates in organic synthesis. For example, 5-iodo-2'-deoxyuridine is an antiviral drug, and other iodinated pyrimidines have shown significant medicinal activity. mdpi.comresearchgate.net The iodo- group can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups. ncert.nic.in The polarization of the nitrile group is similar to that of halides, making it a potential bioisostere for halogens. nih.gov

Q & A

Q. How to reconcile discrepancies in reported yields for iodinated nitrile syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.